molecular formula C9H24N4 B1588566 Tris[2-(methylamino)ethyl]amine CAS No. 65604-89-9

Tris[2-(methylamino)ethyl]amine

Cat. No.: B1588566
CAS No.: 65604-89-9
M. Wt: 188.31 g/mol
InChI Key: GMLHUKQBMDKQBD-UHFFFAOYSA-N
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Description

Tris[2-(methylamino)ethyl]amine is a polyamine compound with the molecular formula C9H24N4 and a molecular weight of 188.31 g/mol . This compound is characterized by its three methylaminoethyl groups attached to a central nitrogen atom, making it a versatile ligand in coordination chemistry. It is commonly used in various chemical reactions and industrial applications due to its unique structural properties.

Preparation Methods

Preparation Method 1: Methylation of Tris(2-aminoethyl)amine with Methylamine

One common laboratory synthesis involves the reaction of tris(2-aminoethyl)amine with methylamine in a suitable solvent such as methanol. The reaction is carried out at elevated temperatures to ensure complete conversion of the primary amine groups to methylamino groups.

Typical procedure:

  • Dissolve tris(2-aminoethyl)amine in methanol.
  • Add excess methylamine gas or methylamine solution.
  • Heat the mixture under reflux conditions (usually 50–70 °C) for several hours.
  • Purify the product by distillation or crystallization.

This method yields Tris[2-(methylamino)ethyl]amine with high purity suitable for coordination chemistry applications.

Preparation Method 2: Nucleophilic Substitution Starting from Tris(2-chloroethyl)amine

A closely related approach involves the preparation of tris(2-aminoethyl)amine from tris(2-chloroethyl)amine hydrochloride, followed by methylation.

Stepwise process:

  • Tris(2-chloroethyl)amine hydrochloride is dissolved in ethanol and reacted with aqueous ammonia at reflux (~70 °C) for 7 hours to yield tris(2-aminoethyl)amine.
  • The product is isolated by removing solvents and ammonium salts, followed by pH adjustment with sodium hydroxide to about 10.
  • The tris(2-aminoethyl)amine is purified by vacuum distillation.

Subsequently, methylation can be performed on the tris(2-aminoethyl)amine to obtain the methylamino derivative.

Preparation Method 3: Reductive Amination Routes

Reductive amination offers an alternative synthetic route where tris(2-aminoethyl)amine or its derivatives react with formaldehyde or methylated aldehydes under reducing conditions.

  • Reaction with formaldehyde derivatives followed by reduction with sodium borohydride or lithium aluminum hydride can introduce methyl groups selectively.
  • Variations include regioselective deuteration and methylation using isotopically labeled formaldehyde or bromoacetamides, as demonstrated for related tris(dimethylamino)ethylamine compounds.

Though primarily applied to analogues, these methods can be adapted for this compound synthesis with appropriate reagents and conditions.

Industrial-Scale Synthesis Considerations

Industrial production often involves:

  • Large-scale batch reactors combining tris(2-aminoethyl)amine with methylamine or methylating agents.
  • Controlled temperature (typically 50–160 °C) and pressure conditions to optimize reaction rates.
  • Use of solvents such as ethanol or methanol.
  • Purification through distillation under reduced pressure or crystallization to achieve high purity.

Process parameters such as reaction time, temperature, and pH are carefully optimized to maximize yield and minimize by-products.

Summary Table of Preparation Methods

Method No. Starting Material Reagents/Conditions Key Steps Yield / Notes
1 Tris(2-aminoethyl)amine Methylamine, methanol, reflux 50–70 °C Direct methylation of amine groups High purity product obtained
2 Tris(2-chloroethyl)amine hydrochloride Ammonia in ethanol, reflux 70 °C, then methylation Substitution to tris(2-aminoethyl)amine, then methylation Tris(2-aminoethyl)amine yield ~92%
3 Tris(2-aminoethyl)amine + aldehydes Formaldehyde or bromoacetamide derivatives, NaBH4 or LiAlH4 Reductive amination and methylation Adapted from related compounds
4 Industrial batch process Controlled temperature (50–160 °C), pressure, solvents Large-scale methylation, distillation Optimized for scale and purity

Detailed Research Findings and Notes

  • The reaction of tris(2-chloroethyl)amine hydrochloride with ammonia in ethanol at 70 °C for 7 hours yields tris(2-aminoethyl)amine with a yield of 92.3% after purification by distillation.
  • Methylation of tris(2-aminoethyl)amine with methylamine in methanol under reflux conditions results in this compound, which can be purified by distillation or crystallization to achieve high purity, suitable for coordination chemistry applications.
  • Reductive amination methods, while more complex, allow for regioselective substitution and isotopic labeling, which are valuable in research settings for mechanistic studies.
  • Industrial processes optimize reaction parameters such as temperature, pressure, and catalyst presence to maximize yield and minimize impurities, often employing batch reactors and distillation purification.

Chemical Reactions Analysis

Coordination Chemistry and Metal Chelation

TMAE acts as a multidentate ligand , forming stable complexes with transition metals. This property is critical in applications such as catalysis and materials science:

  • Atom Transfer Radical Polymerization (ATRP):
    While Tris[2-(dimethylamino)ethyl]amine (Me6TREN) is widely used in ATRP due to its strong electron-donating capacity, TMAE’s methylamino groups provide a distinct electronic environment. The primary amines in TMAE enable coordination with copper(I) or iron(II) catalysts, facilitating controlled radical polymerization of monomers like styrene or acrylates .

Reaction Type Reagents/Conditions Key Products
Metal CoordinationCu(I)Br, polar solvents (e.g., DMSO)Polymer-metal complexes

Covalent Functionalization

TMAE reacts with electrophilic substrates, leveraging its nucleophilic amines:

  • Epoxide Ring-Opening:
    In a study involving tris(2-aminoethyl)amine (TREN), primary amines underwent ring-opening reactions with graphene oxide epoxides, forming covalent aminoalcohol linkages . TMAE’s methylamino groups likely exhibit similar reactivity, enabling functionalization of carbon-based materials:

Substrate Reaction Conditions Outcome
Graphene Oxide EpoxidesRoom temperature, aqueous/organic solventIncreased interlayer spacing (1.08 nm)

Anion Recognition and Biochemical Interactions

TMAE derivatives demonstrate selective binding to anions, influencing biochemical pathways:

  • Phospholipid Translocase Activity:
    TREN-based sulfonamides and amides facilitate phosphatidylcholine translocation across membranes by masking headgroup polarity . TMAE’s methylamino groups may enhance lipid interaction through hydrophobic effects, though experimental data specific to TMAE remains limited.

Comparative Reactivity with Structural Analogs

Key differences between TMAE and related compounds:

Compound Functional Groups Key Reactivity
TMAEMethylaminoethylEnhanced hydrophobicity, moderate electron donation
TRENAminoethylStronger nucleophilicity, metal chelation
Me6TRENDimethylaminoethylSuperior electron donation for ATRP

Scientific Research Applications

Chemical Properties and Mechanism of Action

TMAE has the molecular formula C9H24N4\text{C}_9\text{H}_{24}\text{N}_4 and a molecular weight of 188.31 g/mol. It primarily acts as a chelating agent , forming stable complexes with transition metals and facilitating biochemical reactions involving aromatic aldehydes to produce imines. The compound's efficacy is influenced by environmental factors such as pH and the presence of other reactants.

Scientific Research Applications

1. Coordination Chemistry

  • TMAE is widely used as a ligand in coordination chemistry. It forms stable complexes with transition metals, which are essential for various catalytic processes.

2. Biological Studies

  • TMAE serves as a chelating agent in biological systems, aiding in the study of metal ion interactions crucial for understanding diseases related to metal ion homeostasis .

3. Medicinal Chemistry

  • Ongoing research explores TMAE's potential in drug delivery systems and as a precursor for designing new pharmaceuticals, especially in antiviral applications .

4. Industrial Applications

  • In industrial settings, TMAE is utilized in polymer production and as a stabilizer in various chemical processes due to its unique properties .

TMAE exhibits diverse biological activities, particularly as a chelating agent. Its interaction with metal ions is critical for studying biochemical pathways:

Compound TypeActivity TypeEC50 (µM)CC50 (µM)Notes
TAEA DerivativeAnti-HSV-1 Activity16.7>200High antiviral potency with low toxicity
TMAEChelating AgentN/AN/AEffective in stabilizing metal complexes
TAEA DerivativeCytotoxicityN/A<200Loss of hydrogen bond donors reduces activity

Case Studies

1. Antiviral Activity
A study on symmetrical TAEA derivatives demonstrated that structural modifications significantly impacted their antiviral properties against HSV-1. The presence of specific functional groups was found crucial for enhancing antiviral efficacy while minimizing toxicity .

2. Metal Ion Chelation
Research utilizing TMAE to form stable complexes with transition metals highlighted how substituent variations on the TMAE core influenced microbial growth inhibition. The study emphasized the importance of chelation in biological systems and its potential therapeutic implications .

Mechanism of Action

The mechanism of action of tris[2-(methylamino)ethyl]amine involves its ability to form stable complexes with metal ions. The compound acts as a tetradentate ligand, coordinating with metal ions through its nitrogen atoms. This coordination can influence the reactivity and stability of the metal ions, making it useful in catalytic and coordination chemistry . The molecular targets and pathways involved include metal ion binding and stabilization, which are crucial for various chemical and biological processes .

Comparison with Similar Compounds

Uniqueness: Tris[2-(methylamino)ethyl]amine is unique due to its specific structural configuration, which allows it to form stable complexes with a wide range of metal ions. This property makes it particularly valuable in coordination chemistry and catalysis .

Biological Activity

Tris[2-(methylamino)ethyl]amine (TMAE) is a polyamine compound that has garnered attention for its diverse biological activities, particularly in the fields of medicinal chemistry and coordination chemistry. This article aims to provide a comprehensive overview of the biological activity of TMAE, including its mechanisms of action, applications, and relevant research findings.

Chemical Structure and Properties

TMAE is characterized by three methylaminoethyl groups attached to a central nitrogen atom. This structural configuration allows TMAE to engage in various biochemical interactions, particularly with metal ions and organic substrates.

TMAE primarily acts as a chelating agent , forming stable complexes with transition metals. Its interaction with aromatic aldehydes leads to the formation of imines, a reaction that is crucial in several biochemical pathways. The efficiency of TMAE in these reactions is influenced by environmental factors such as pH and the presence of other reactants.

Antiviral Properties

Research indicates that derivatives of tris(2-aminoethyl)amine (TAEA), a related compound, exhibit significant antiviral activity against herpes simplex virus type 1 (HSV-1). For instance, one study reported that a specific TAEA derivative demonstrated an effective concentration (EC50) of 16.7 µM against HSV-1, with low cytotoxicity (CC50 > 200 µM) . This suggests that modifications to the TAEA structure can enhance its biological activity while minimizing toxicity.

Chelation and Metal Ion Interaction

TMAE has been explored for its potential as a chelating agent in biological systems. It aids in studying metal ion interactions within biological processes, which is critical for understanding various diseases where metal ion homeostasis is disrupted . The compound's ability to form stable complexes with lanthanide ions at physiological pH has been documented, highlighting its relevance in biochemical applications .

Table 1: Biological Activity Overview of TMAE Derivatives

Compound TypeActivity TypeEC50 (µM)CC50 (µM)Notes
TAEA DerivativeAnti-HSV-1 Activity16.7>200High antiviral potency with low toxicity
TMAEChelating AgentN/AN/AEffective in stabilizing metal complexes
TAEA DerivativeCytotoxicityN/A<200Loss of hydrogen bond donors reduces activity

Case Studies

  • Antiviral Activity : A study focused on synthesizing new symmetrical TAEA derivatives found that structural modifications significantly impacted their antiviral properties against HSV-1. The presence of hydrogen bond donor protons was crucial for enhancing antiviral efficacy .
  • Metal Ion Chelation : In another investigation, TMAE was utilized to form stable complexes with various transition metals. The study demonstrated that the nature and position of substituents on the TMAE core significantly influenced microbial growth inhibition .

Q & A

Basic Research Questions

Q. What established synthesis protocols exist for Tris[2-(methylamino)ethyl]amine in polymer chemistry?

this compound is synthesized via nucleophilic substitution reactions. A representative method involves reacting acryloyl chloride with this compound in anhydrous acetonitrile at −5°C to −10°C, followed by purification via sequential acid/base washes and chromatography. This yields ~65% of the target compound, with structural confirmation via 1H^1H NMR (e.g., δ 2.56–3.61 ppm for methylamino protons) and mass spectrometry (observed m/z 351.23 vs. calculated 351.24) .

Q. How is this compound characterized post-synthesis to confirm structural integrity?

Post-synthesis characterization employs:

  • NMR Spectroscopy : 1H^1H NMR identifies methylamino (δ 2.56–3.61 ppm) and acrylamide protons (δ 5.54–6.73 ppm). 13C^{13}C NMR confirms carbonyl carbons (δ 168.86–169.15 ppm) .
  • Mass Spectrometry : ITMS (Ion Trap Mass Spectrometry) validates molecular weight (e.g., m/z 351.23 for C18_{18}H31_{31}N4_4O3+_3^+) .
  • Chromatography : HPLC or GC ensures purity (>98%) by detecting residual solvents or unreacted precursors .

Advanced Research Questions

Q. What strategies optimize polyaminal network yields using this compound under varying solvent conditions?

Solvent choice critically impacts crosslinking efficiency. For example:

  • THF (45 wt%) : Enhances paraformaldehyde solubility, enabling homogeneous reactions at 70°C. Yields networks with tunable mechanical properties via TA/DA monomer ratios .
  • Neat (solvent-free) conditions : Accelerate reaction kinetics but risk incomplete crosslinking due to viscosity. Post-curing at 70°C under vacuum improves network density . Methodological adjustments include monitoring paraformaldehyde consumption via FTIR (disappearance of C=O stretches at ~1700 cm1^{-1}) .

Q. How do researchers resolve contradictions in reaction kinetics for this compound-based crosslinking?

Contradictions in reaction rates (e.g., variable gelation times) are analyzed via:

  • Variable Temperature Studies : Comparing activation energies (Ea_a) using Arrhenius plots under controlled pH (7–9) and solvent systems .
  • By-Product Identification : LC-MS detects side products like unreacted acryloyl chloride or hydrolyzed intermediates, guiding stoichiometric adjustments .
  • Kinetic Modeling : Pseudo-first-order approximations quantify maleimide-thiol reaction efficiency (if functionalized) under redox conditions .

Q. What methodologies enable regioselective isotopic labeling of this compound for mechanistic studies?

While direct evidence is limited, analogous deuterium labeling strategies for related amines include:

  • Imine Reduction : Reacting this compound with formaldehyde-d2_2 followed by NaBD4_4 reduction to introduce deuterium at methyl groups .
  • Stepwise Substitution : Using deuterated alkyl halides (e.g., 2-bromo-N,N-dimethylacetamide-d6_6) to replace specific protons, followed by LiAlD4_4 reduction . These methods require rigorous NMR validation (e.g., 2H^2H decoupling experiments) to confirm labeling sites .

Q. Methodological Recommendations

  • Contradiction Analysis : Use DOE (Design of Experiments) to isolate variables (e.g., solvent polarity, catalyst loading) when replicating divergent results .
  • Advanced Characterization : Pair DSC (Differential Scanning Calorimetry) with rheology to correlate crosslinking density with thermal stability .

Properties

IUPAC Name

N-methyl-N',N'-bis[2-(methylamino)ethyl]ethane-1,2-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H24N4/c1-10-4-7-13(8-5-11-2)9-6-12-3/h10-12H,4-9H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GMLHUKQBMDKQBD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNCCN(CCNC)CCNC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H24N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30447207
Record name Tris[2-(methylamino)ethyl]amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30447207
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

188.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

65604-89-9
Record name Tris[2-(methylamino)ethyl]amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30447207
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Tris[2-(methylamino)ethyl]amine
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

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